

In-Depth Technical Guide: TCS 2314 (CAS Number 317353-73-4)

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Compound of Interest

Compound Name: TCS 2314

Cat. No.: B1681249

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as $\alpha 4 \beta 1$ integrin. With a CAS number of 317353-73-4, this compound demonstrates high affinity in inhibiting the function of VLA-4, a key mediator in inflammatory cell trafficking and adhesion. This technical guide provides a comprehensive overview of **TCS 2314**, including its chemical properties, mechanism of action, and relevant (though limited in publicly available specific data) experimental contexts. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in evaluating and potentially utilizing **TCS 2314** as a research tool.

Chemical and Physical Properties

TCS 2314 is a complex organic molecule with the following properties:

Property	Value	Reference
CAS Number	317353-73-4	[1][2]
Molecular Formula	C28H34N4O6	[2]
Molecular Weight	522.59 g/mol	[2]
Appearance	Solid	[2]
Purity	≥98% (via HPLC)	
Solubility	Soluble in DMSO (up to 52.26 mg/mL) and ethanol.	
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	

Biological Activity and Mechanism of Action

TCS 2314 functions as a competitive antagonist of VLA-4, a heterodimeric transmembrane receptor expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.

3.1 Target and Potency

The primary molecular target of **TCS 2314** is the integrin VLA-4 ($\alpha 4\beta 1$). It exhibits high-affinity binding, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.4 nM. This potent inhibition prevents the interaction of VLA-4 with its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.

3.2 Mechanism of Action

By blocking the VLA-4/VCAM-1 and VLA-4/fibronectin interactions, **TCS 2314** effectively disrupts the key steps of the inflammatory cascade:

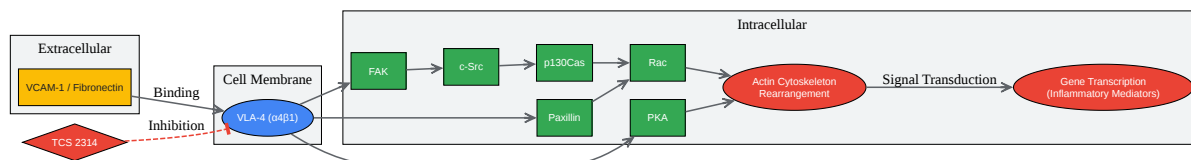
- **Leukocyte Adhesion:** It prevents the firm adhesion of circulating leukocytes to the vascular endothelium at sites of inflammation.

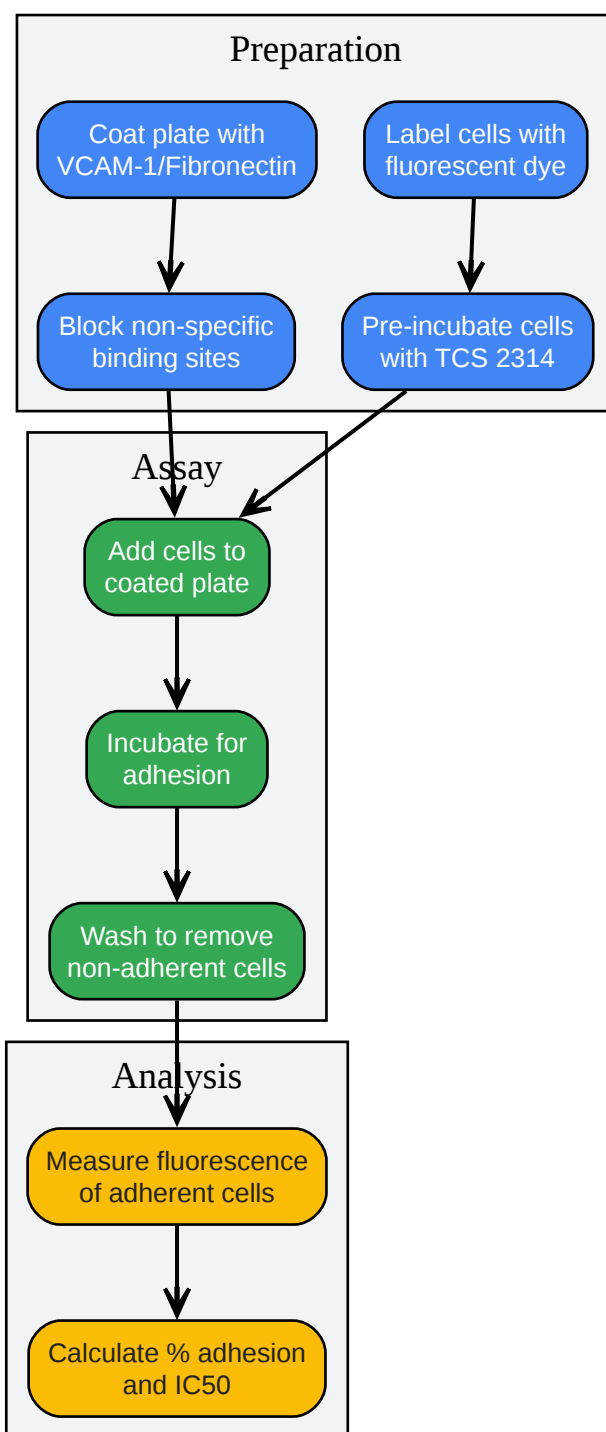
- **Leukocyte Migration:** It inhibits the transendothelial migration (diapedesis) of inflammatory cells from the bloodstream into tissues.
- **Cell Activation:** By interfering with VLA-4 signaling, **TCS 2314** can block the activation of inflammatory cells.

This mechanism makes **TCS 2314** a valuable tool for studying inflammatory processes and for the investigation of potential therapeutic interventions for a range of inflammatory and autoimmune diseases.

Signaling Pathways

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and survival. While specific signaling studies directly utilizing **TCS 2314** are not widely published, its antagonistic action is expected to inhibit the following VLA-4-mediated signaling pathways.





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References

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